molecular formula C11H18O B127325 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 152562-67-9

5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene

Cat. No. B127325
M. Wt: 166.26 g/mol
InChI Key: ZBRQOGJMKMVNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene, also known as 5-MeO-DALT, is a synthetic tryptamine derivative that has gained popularity as a research chemical. It is a potent psychedelic compound that belongs to the class of serotonergic hallucinogens. The compound was first synthesized in 2004 by David E. Nichols and his team at Purdue University.

Mechanism Of Action

The mechanism of action of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the activation of the serotonin 5-HT2A receptor, which is found primarily in the cerebral cortex and other regions of the brain. The activation of this receptor leads to a cascade of events that ultimately result in the altered state of consciousness experienced by users.

Biochemical And Physiological Effects

5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the default mode network.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of psychedelic compounds on specific brain regions and pathways. However, one limitation is the lack of long-term data on the effects of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene on human health and behavior.

Future Directions

There are many potential future directions for research on 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying the effects of psychedelics on consciousness and perception. Additionally, there is a need for more research on the long-term effects of psychedelic use on human health and behavior.

Synthesis Methods

The synthesis of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the condensation of 5-methoxyindole-3-acetaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent. The reaction proceeds via an imine intermediate, which is reduced to form the final product. The yield of the synthesis is typically around 50%.

Scientific Research Applications

5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It is a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. Studies have shown that 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene can induce altered states of consciousness, including mystical experiences, and can produce lasting changes in personality and behavior.

properties

CAS RN

152562-67-9

Product Name

5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C11H18O/c1-8(2)11-5-4-10(7-12-11)9(3)6-11/h6,8,10H,4-5,7H2,1-3H3

InChI Key

ZBRQOGJMKMVNGK-UHFFFAOYSA-N

SMILES

CC1=CC2(CCC1CO2)C(C)C

Canonical SMILES

CC1=CC2(CCC1CO2)C(C)C

synonyms

2-Oxabicyclo[2.2.2]oct-5-ene,5-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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